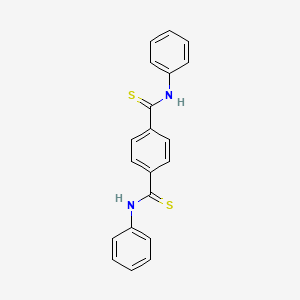
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide is a synthetic peptide compound with a molecular formula of C22H24N6O5. It is known for its role as an impurity in the synthesis of certain pharmaceutical drugs, particularly those used to treat conditions like central precocious puberty and endometriosis . This compound is part of a class of peptides that have significant biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the histidine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
科学的研究の応用
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling pathways and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating hormonal disorders and certain cancers.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of 5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence the release of hormones by interacting with receptors in the hypothalamus and pituitary gland .
類似化合物との比較
Similar Compounds
- 5-Oxo-L-prolyl-L-histidyl-L-proline
- 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-benzyl-D-histidyl-L-leucylarginyl-N-ethyl-L-prolinamide
Uniqueness
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide is unique due to its specific sequence and structural features, which confer distinct biological activities. Its ability to interact with specific molecular targets sets it apart from other similar compounds, making it valuable for targeted therapeutic applications.
特性
CAS番号 |
60548-57-4 |
|---|---|
分子式 |
C16H22N6O5 |
分子量 |
378.38 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O5/c17-14(25)12-4-9(23)6-22(12)16(27)11(3-8-5-18-7-19-8)21-15(26)10-1-2-13(24)20-10/h5,7,9-12,23H,1-4,6H2,(H2,17,25)(H,18,19)(H,20,24)(H,21,26)/t9-,10+,11+,12+/m1/s1 |
InChIキー |
TYJPWOHEKZWVJM-RHYQMDGZSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3C[C@@H](C[C@H]3C(=O)N)O |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC(CC3C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)
![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)



![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)



